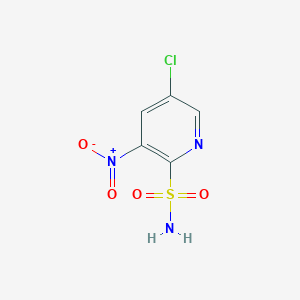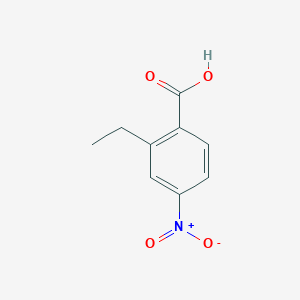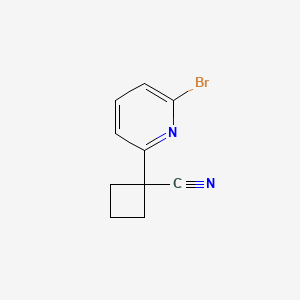
1-(Tert-pentyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-pentyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a tert-pentyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-pentyl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclopropanecarboxylic acid derivatives followed by amination.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tert-pentyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Formation of substituted cyclopropane compounds.
Wissenschaftliche Forschungsanwendungen
1-(Tert-pentyl)cyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Tert-pentyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure allows it to participate in unique chemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylamine: Similar in structure but lacks the tert-pentyl group.
Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an amine.
Tert-butylamine: Contains a tert-butyl group instead of a tert-pentyl group.
Uniqueness: 1-(Tert-pentyl)cyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the tert-pentyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C8H17N |
|---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
1-(2-methylbutan-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-4-7(2,3)8(9)5-6-8/h4-6,9H2,1-3H3 |
InChI-Schlüssel |
XAGGKHPBHKYWSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)




![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)


![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)




![2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13534337.png)
